molecular formula C15H21BrN2O3 B6962523 N-[1-(3-bromopyridin-2-yl)oxy-2-methylpropan-2-yl]-2-methyloxolane-3-carboxamide

N-[1-(3-bromopyridin-2-yl)oxy-2-methylpropan-2-yl]-2-methyloxolane-3-carboxamide

Cat. No.: B6962523
M. Wt: 357.24 g/mol
InChI Key: GMPQTKGONOWOKG-UHFFFAOYSA-N
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Description

N-[1-(3-bromopyridin-2-yl)oxy-2-methylpropan-2-yl]-2-methyloxolane-3-carboxamide is a complex organic compound that features a bromopyridine moiety linked to an oxolane ring via a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-bromopyridin-2-yl)oxy-2-methylpropan-2-yl]-2-methyloxolane-3-carboxamide typically involves multiple steps:

    Formation of the Bromopyridine Intermediate: The initial step involves the bromination of pyridine to form 3-bromopyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator.

    Alkylation: The bromopyridine intermediate is then alkylated with 2-methylpropan-2-ol in the presence of a base such as potassium carbonate to form the 3-bromopyridin-2-yl ether.

    Formation of the Oxolane Ring: The next step involves the formation of the oxolane ring. This can be achieved by reacting the 3-bromopyridin-2-yl ether with an appropriate oxolane precursor under acidic or basic conditions.

    Amidation: Finally, the oxolane intermediate is reacted with a carboxylic acid derivative, such as an acid chloride or anhydride, to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-bromopyridin-2-yl)oxy-2-methylpropan-2-yl]-2-methyloxolane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carboxamide group to an amine.

    Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

N-[1-(3-bromopyridin-2-yl)oxy-2-methylpropan-2-yl]-2-methyloxolane-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or inflammatory pathways.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or unique electronic characteristics.

    Biological Studies: The compound can be used in studies investigating the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.

Mechanism of Action

The mechanism of action of N-[1-(3-bromopyridin-2-yl)oxy-2-methylpropan-2-yl]-2-methyloxolane-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromopyridine moiety can engage in π-π stacking or hydrogen bonding with target proteins, while the oxolane ring may enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(3-chloropyridin-2-yl)oxy-2-methylpropan-2-yl]-2-methyloxolane-3-carboxamide
  • N-[1-(3-fluoropyridin-2-yl)oxy-2-methylpropan-2-yl]-2-methyloxolane-3-carboxamide
  • N-[1-(3-iodopyridin-2-yl)oxy-2-methylpropan-2-yl]-2-methyloxolane-3-carboxamide

Uniqueness

The presence of the bromine atom in N-[1-(3-bromopyridin-2-yl)oxy-2-methylpropan-2-yl]-2-methyloxolane-3-carboxamide imparts unique reactivity compared to its chloro, fluoro, and iodo analogs. Bromine is a good leaving group, making the compound more reactive in nucleophilic substitution reactions. Additionally, the size and electronegativity of bromine can influence the compound’s binding interactions with biological targets, potentially leading to different pharmacological profiles.

Properties

IUPAC Name

N-[1-(3-bromopyridin-2-yl)oxy-2-methylpropan-2-yl]-2-methyloxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O3/c1-10-11(6-8-20-10)13(19)18-15(2,3)9-21-14-12(16)5-4-7-17-14/h4-5,7,10-11H,6,8-9H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMPQTKGONOWOKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCO1)C(=O)NC(C)(C)COC2=C(C=CC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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